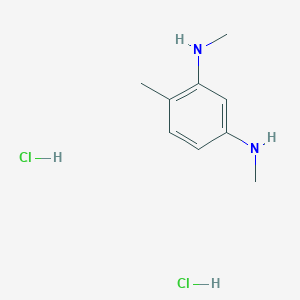
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is a chemical compound with the molecular formula C30H48N2O4S. It is known for its unique structure, which includes two 4-(4-propylcyclohexyl)aniline units linked by a sulfuric acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid typically involves the reaction of 4-(4-propylcyclohexyl)aniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to achieve high purity and yield. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- Bis(4-(4-methylcyclohexyl)aniline); sulfuric acid
- Bis(4-(4-ethylcyclohexyl)aniline); sulfuric acid
- Bis(4-(4-butylcyclohexyl)aniline); sulfuric acid
Uniqueness
Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
1610377-04-2 |
|---|---|
分子式 |
C15H25NO4S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-(4-propylcyclohexyl)aniline;sulfuric acid |
InChI |
InChI=1S/C15H23N.H2O4S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h8-13H,2-7,16H2,1H3;(H2,1,2,3,4) |
InChI 键 |
VCFJNKKPDNKYPN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)







